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2-chloro-1-(1H-indol-2-yl)ethanone

Cat. No.: B2855996
CAS No.: 36709-95-2
M. Wt: 193.63
InChI Key: FGNVLOKUUCLSCE-UHFFFAOYSA-N
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Description

Contextualization within the Indole (B1671886) Scaffolds and Haloketone Reagents

The chemical identity of 2-chloro-1-(1H-indol-2-yl)ethanone is defined by two key structural features: the indole scaffold and the α-haloketone functional group. The indole framework, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich aromatic system that serves as the core of countless natural and synthetic compounds. irjmets.com The position of substitution on the indole ring is critical to the molecule's reactivity; in this case, the chloroacetyl group is attached at the C-2 position, which has different electronic properties and reactivity compared to the more commonly studied C-3 position.

The second component, the α-haloketone, is a highly versatile reagent in organic synthesis. The presence of an electron-withdrawing carbonyl group enhances the polarity of the adjacent carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack. nih.gov This inherent reactivity allows α-haloketones to serve as powerful electrophilic building blocks for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of diverse heterocyclic structures. nih.gov

Significance of the Indole Nucleus as a Versatile Pharmacophore in Chemical Sciences

The indole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole scaffold is present in a vast array of biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and numerous alkaloids with potent therapeutic properties. irjmets.comidealpublication.in

The widespread occurrence of the indole motif in pharmaceuticals stems from its ability to mimic the structure of endogenous molecules and interact with various biological targets, including enzymes and receptors. ijrpas.comontosight.ai Synthetic indole derivatives have been developed as effective drugs for a wide range of conditions, demonstrating activities such as:

Anticancer nih.govijrpas.com

Antiviral (including anti-HIV) nih.govscirp.org

Antimicrobial idealpublication.in

Anti-inflammatory nih.govidealpublication.in

Antihypertensive nih.gov

This broad spectrum of biological activity ensures that new indole-containing compounds remain an intense focus of drug discovery and development efforts. scirp.org

Research Perspectives on the Synthetic Utility of α-Halo Ketones and Indole Derivatives

The combination of an α-haloketone and an indole derivative within the same molecule, as seen in this compound, creates a powerful synthon for constructing complex heterocyclic systems. The reactivity of α-haloketones is well-established, and they are key starting materials in many named reactions for heterocycle synthesis. nih.gov For example, the Hantzsch pyrrole synthesis can utilize α-haloketones to produce substituted pyrroles, and variations of this reaction can lead to substituted indoles. wikipedia.org

Research has extensively explored the reactions of α-haloketones with various nucleophiles to form five- and six-membered rings. nih.gov When attached to an indole, the α-haloketone moiety can be used to build additional rings onto the indole core. For instance, 3-(chloroacetyl)indole is a known reagent for preparing 1,2-dihydroazepino[4,5-b]indoles. cymitquimica.com The chloroacetyl group is a prime target for nucleophilic substitution, allowing for the introduction of diverse side chains or the initiation of cyclization reactions. The synthesis of benzofurans from phenols and α-haloketones is another example of their utility in creating fused heterocyclic systems. mdpi.com

Overview of Scholarly Investigation Areas for this compound

While specific research on this compound is less common than for its 3-substituted isomer, its structure points to several clear areas of scholarly investigation. The primary focus is its application as a versatile intermediate in organic synthesis.

Key research areas include:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B2855996 2-chloro-1-(1H-indol-2-yl)ethanone CAS No. 36709-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVLOKUUCLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36709-95-2
Record name 2-chloro-1-(1H-indol-2-yl)ethan-1-one
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Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 1 1h Indol 2 Yl Ethanone

Reactivity Profile of the α-Chloro Ketone Functionality

The α-chloro ketone moiety is a highly reactive functional group characterized by two primary sites of reactivity: the α-carbon bearing the chlorine atom and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the reactivity of the C-Cl bond. nih.gov

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 2-chloro-1-(1H-indol-2-yl)ethanone is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing effect of the neighboring carbonyl group, which polarizes the C-Cl bond and makes the α-carbon more electrophilic. nih.gov This heightened reactivity allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in these transformations include amines, thiols, and phthalimides. For instance, reactions with primary or secondary amines lead to the formation of the corresponding α-amino ketones. nih.gov Similarly, treatment with thiourea (B124793) or other sulfur-based nucleophiles can yield thiazole (B1198619) derivatives or other sulfur-containing heterocycles. researchgate.net The reaction with potassium phthalimide, followed by hydrolysis, provides a pathway to the corresponding primary amine, 2-amino-1-(1H-indol-2-yl)ethanone. google.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.govgoogle.com

NucleophileReagent ExampleProduct Class
AmineR-NH₂ (e.g., Ammonia, primary amines)2-Amino-1-(1H-indol-2-yl)ethanone derivatives
ThiolThiophenol, Thiourea2-(Thio)-1-(1H-indol-2-yl)ethanone derivatives
PhthalimidePotassium Phthalimide2-Phthalimido-1-(1H-indol-2-yl)ethanone

This table illustrates common nucleophilic substitution reactions at the α-carbon.

Electrophilic Reactivity of the Ethanone (B97240) Moiety

The carbonyl carbon of the ethanone group is electrophilic and thus a target for nucleophilic attack. This reactivity is fundamental to a range of addition and condensation reactions. Grignard reagents (R-MgBr), for example, can add to the carbonyl group to form tertiary alcohols after acidic workup. clockss.org This provides a versatile method for introducing a variety of alkyl or aryl groups at the carbonyl carbon.

Furthermore, the ethanone moiety can participate in condensation reactions. For example, it can react with hydrazines to form hydrazones, which can be important intermediates for the synthesis of other heterocyclic systems.

Reagent ClassSpecific ExampleProduct Type
OrganometallicPhenylmagnesium bromide (PhMgBr)Tertiary Alcohol
Hydrazine DerivativeHydrazine (H₂NNH₂)Hydrazone

This table provides examples of nucleophilic attack on the electrophilic ethanone carbon.

Transformations of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. bhu.ac.in The position of substitution is heavily influenced by the directing effects of the existing substituent at the C-2 position.

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the C-3 position due to the formation of a more stable cationic intermediate. bhu.ac.inpressbooks.pub However, in this compound, the C-2 position is already substituted. The chloroacetyl group at C-2 is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. wikipedia.org

Despite this deactivation, the indole ring remains sufficiently nucleophilic to undergo EAS reactions. Acylation of indoles bearing electron-withdrawing groups at the C-2 position can lead to substitution on the benzene (B151609) portion of the heterocycle, particularly at the C-5 position. clockss.orgthieme-connect.com Therefore, reactions like Friedel-Crafts acylation, nitration, or halogenation are expected to introduce substituents onto the benzene ring, likely at the C-5 or C-6 positions. thieme-connect.comresearchgate.net For example, Friedel-Crafts acylation of ethyl indole-2-carboxylate, a similarly C-2 substituted indole, has been shown to yield C-5 acylated products. clockss.org

Reaction TypeReagentPotential Product
Friedel-Crafts AcylationAcetyl chloride / AlCl₃1-(5-Acetyl-1H-indol-2-yl)-2-chloroethanone
NitrationHNO₃ / H₂SO₄2-Chloro-1-(5-nitro-1H-indol-2-yl)ethanone
HalogenationNBS / Br₂1-(5-Bromo-1H-indol-2-yl)-2-chloroethanone

This table outlines potential electrophilic aromatic substitution reactions on the indole nucleus.

Redox Chemistry of the Carbonyl Group

The carbonyl group of the ethanone moiety can undergo reduction to form the corresponding alcohol, a key transformation that provides access to a different class of indole derivatives.

Reduction Pathways to Corresponding Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 2-chloro-1-(1H-indol-2-yl)ethanol. This transformation is typically achieved using complex metal hydrides.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). eurekaselect.comsioc-journal.cn Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Another system that can be employed for the reduction of similar chloro-keto systems is triethylsilane in the presence of a Lewis acid like boron trifluoride diethyl etherate. google.com

Reducing AgentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature2-Chloro-1-(1H-indol-2-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to reflux2-Chloro-1-(1H-indol-2-yl)ethanol
Triethylsilane / BF₃·OEt₂Dichloromethane (B109758)-20 °C to room temperature2-Chloro-1-(1H-indol-2-yl)ethanol

This table summarizes common methods for the reduction of the carbonyl group.

Oxidation Reactions and Their Products

The presence of a ketone functional group and an indole ring, which is itself an electron-rich heterocycle, suggests that this compound can undergo various oxidation reactions. The specific product formed is highly dependent on the oxidizing agent and the reaction conditions employed.

The α-chloroketone moiety is a primary site for oxidation. Depending on the conditions, oxidation can lead to several products. Strong oxidizing agents can cleave the bond between the carbonyl carbon and the α-carbon, potentially yielding indole-2-carboxylic acid. Milder or more specific conditions could lead to the formation of an α-keto acid derivative, such as (1H-indol-2-yl)glyoxylic acid, following hydrolysis of the chloro group.

The indole ring itself is also prone to oxidation, which can sometimes compete with the oxidation of the side chain. However, the reactivity of the α-haloketone often directs the initial transformation. For analogous bromo-derivatives, oxidation has been noted to yield carboxylic acids or ketones depending on the reagents used. smolecule.com

Table 1: Plausible Oxidation Products of this compound

Oxidizing Agent CategoryPotential Product(s)Notes
Strong Oxidants (e.g., KMnO₄, heat)Indole-2-carboxylic acidInvolves C-C bond cleavage.
Mild Oxidants(1H-indol-2-yl)glyoxylic acidRequires subsequent hydrolysis of the chloride.

Rearrangement Reactions and Isomerization Processes

As an α-halo ketone, this compound is a prime candidate for several classic rearrangement reactions, most notably the Favorskii rearrangement and the Baeyer-Villiger oxidation.

Favorskii Rearrangement: This reaction is characteristic of α-halo ketones treated with a base (e.g., hydroxide (B78521), alkoxide, or an amine). ddugu.ac.in The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. wikipedia.org For this compound, treatment with a base like sodium hydroxide would be expected to produce a derivative of (1H-indol-2-yl)acetic acid. The exact product depends on whether the cyclopropanone ring opens to form the more stable carbanion.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The reaction's regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.

In the case of this compound, the two migrating groups are the indol-2-yl group (an aryl-type group) and the chloromethyl group (a primary alkyl group). Based on the established migratory aptitude, the indol-2-yl group is expected to migrate preferentially. This would result in the formation of chloromethyl 1H-indole-2-carboxylate.

Table 2: Potential Rearrangement Reactions

Rearrangement TypeReagentsKey IntermediateExpected Product
Favorskii RearrangementBase (e.g., NaOH, NaOR)Cyclopropanone(1H-Indol-2-yl)acetic acid derivative
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Criegee IntermediateChloromethyl 1H-indole-2-carboxylate

Mechanistic Investigations of Key Chemical Conversions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its chemical transformations and harnessing its synthetic potential.

Mechanism of Nucleophilic Substitution via Oxyallyl Cation: A key reaction of α-halo ketones is nucleophilic substitution at the α-carbon. Mechanistic studies suggest that these reactions can proceed through the formation of an oxyallyl cation intermediate. researchgate.net In the presence of a Lewis acid or under appropriate conditions, the chloride ion can depart, generating a resonance-stabilized oxyallyl cation. This electrophilic intermediate is then readily attacked by a nucleophile. For instance, reaction with an indole nucleophile would lead to the formation of α-indole carbonyl compounds. researchgate.net

Mechanism of the Favorskii Rearrangement: The most widely accepted mechanism involves the formation of an enolate on the carbon atom not bearing the halogen. wikipedia.org For this compound, a base would abstract a proton from the indole nitrogen, facilitating subsequent intramolecular cyclization. The enolate then displaces the chloride ion in an intramolecular S_N2 reaction to form a bicyclic cyclopropanone intermediate. The nucleophilic base (e.g., hydroxide) then attacks the carbonyl carbon of this strained intermediate. Subsequent ring-opening occurs to form the most stable carbanion, which is then protonated by the solvent to yield the final carboxylic acid product. wikipedia.org

Mechanism of the Baeyer-Villiger Oxidation: The reaction begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the ketone towards nucleophilic attack. wikipedia.org The peroxyacid then adds to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the concerted migration of one of the groups from the carbonyl carbon to the adjacent, electron-deficient oxygen atom, with the simultaneous departure of a carboxylate anion. wikipedia.org As noted previously, the indol-2-yl group has a higher migratory aptitude than the chloromethyl group and would be expected to migrate. A final deprotonation step yields the ester product.

Comprehensive Spectroscopic and Structural Characterization of 2 Chloro 1 1h Indol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-chloro-1-(1H-indol-2-yl)ethanone, distinct signals corresponding to the different protons are observed. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 9.91 ppm, due to its acidic nature and involvement in hydrogen bonding. arabjchem.org The aromatic protons of the indole ring resonate in the region of δ 7.0-8.0 ppm. Specifically, the proton at the C4 position (indole-H4) is observed as a doublet at approximately δ 7.81 ppm, while the proton at the C7 position (indole-H7) appears as a doublet of doublet of doublets around δ 7.49 ppm. arabjchem.org The protons at the C5 and C6 positions (indole-H5 and indole-H6) also show complex splitting patterns in the aromatic region. arabjchem.org The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the chlorine atom are typically observed as a singlet at approximately δ 4.12 ppm. arabjchem.org

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH~9.91br s-
Indole-H4~7.81d8.0
Indole-H7~7.49ddd8.0, 1.2, 0.9
Indole-H6~7.25ddd8.2, 7.6, 1.4
Indole-H5~7.11ddd8.4, 7.2, 1.0
CH₂~4.12s-

Data is based on a related structure, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, and serves as a representative example. arabjchem.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The carbonyl carbon (C=O) of the ethanone (B97240) group in this compound is typically the most downfield signal, appearing around δ 191.3 ppm. arabjchem.org The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm). Key signals include the C7a carbon at approximately δ 138.8 ppm and the C2 carbon at around δ 131.9 ppm. arabjchem.org The other indole carbons, C3a, C6, C5, C4, C3, and C7, also show distinct signals within this range. arabjchem.org The methylene carbon (CH₂) attached to the chlorine atom appears at a characteristic chemical shift of approximately δ 41.08 ppm. arabjchem.org

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

Carbon Chemical Shift (δ, ppm)
C=O~191.3
Indole-C7a~138.8
Indole-C2~131.9
Indole-C3a~128.9
Indole-C6~128.6
Indole-C5~127.7
Indole-C4~123.4
Indole-C3~120.4
Indole-C7~112.2
CH₂~41.08

Data is based on a related structure, 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone, and serves as a representative example. arabjchem.org

To further confirm the structural assignments, advanced NMR techniques such as DEPT-135 (Distortionless Enhancement by Polarization Transfer) and 2D NMR (two-dimensional NMR) can be employed. A DEPT-135 experiment would distinguish between CH, CH₂, and CH₃ groups, showing positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would confirm the presence of the methylene group and the methine carbons of the indole ring. grafiati.com 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive correlations between protons and their directly attached carbons (HSQC) and between protons and carbons separated by two or three bonds (HMBC), respectively, thus solidifying the complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. scispace.com For this compound (C₁₀H₈ClNO), the calculated molecular weight is approximately 193.63 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. arabjchem.org

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. Common fragmentation pathways for α-chloroketones involve the loss of the chlorine atom or the chloroacetyl group.

Table 3: Expected Mass Spectrometry Data for this compound

Fragment Ion m/z (for ³⁵Cl) Description
[C₁₀H₈ClNO]⁺193Molecular Ion (M⁺)
[C₁₀H₈ClNO]⁺195Isotope Peak (M+2)⁺
[C₁₀H₈NO]⁺158Loss of Cl
[C₈H₆N]⁺116Loss of COCH₂Cl
[C₂H₂ClO]⁺77Chloroacetyl cation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl group (C=O) stretching vibration is expected in the range of 1650-1690 cm⁻¹. arabjchem.orgorientjchem.org The N-H stretching vibration of the indole ring would appear as a broad band around 3200-3400 cm⁻¹. orientjchem.orgnanobioletters.com The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. researchgate.net The C-N stretching vibration can be found in the fingerprint region, often around 1200-1300 cm⁻¹. researchgate.net The C-Cl stretching vibration usually appears in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indole)Stretching~3200-3400
C-H (Aromatic)Stretching~3000-3100
C=O (Ketone)Stretching~1650-1690
C=C (Aromatic)Stretching~1450-1600
C-NStretching~1200-1300
C-ClStretching~600-800

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides information about the conjugated system of the indole ring and the ethanone group. The extended conjugation of the quinoline (B57606) system and the ethanone group results in a shift of the absorption maxima to longer wavelengths when compared to unsubstituted quinolines.

Typical UV-Vis absorption bands for similar indole derivatives are observed in the regions of 250–300 nm, corresponding to π→π* transitions of the indole ring, and 320–350 nm, which are attributed to n→π* transitions of the carbonyl group (C=O). The exact absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Table 1: UV-Vis Spectroscopic Data for Indole Derivatives
TransitionTypical Wavelength Range (nm)Assignment
π→π250–300Indole Ring
n→π320–350Carbonyl Group (C=O)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles.

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating and identifying the components of a mixture, as well as for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. For this compound and its derivatives, reverse-phase HPLC is a common method. A C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This method can achieve a purity assessment of over 98%. The retention time, which is the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. For a related compound, a retention time of 8.2 ± 0.3 minutes has been reported using a 70:30 acetonitrile/water mobile phase at a flow rate of 1.0 mL/min.

Table 2: Typical HPLC Parameters for Indole Derivatives
ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/water gradient
Purity Achieved>98%

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of a compound by providing its molecular weight. For this compound, LC/MS analysis would show a molecular ion peak corresponding to its molecular formula, C₁₀H₈ClNO. The molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 194.6. LC/MS is also used to monitor the progress of chemical reactions and to identify any byproducts or impurities. nih.govcore.ac.uk

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results of this analysis provide the percentage of each element present in the molecule, which is then used to validate the empirical formula. For this compound (C₁₀H₈ClNO), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis should be in close agreement with these calculated values to confirm the compound's identity and purity. nanobioletters.comasianpubs.org

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈ClNO)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.0110120.1062.03
HydrogenH1.0188.084.17
ChlorineCl35.45135.4518.31
NitrogenN14.01114.017.24
OxygenO16.00116.008.26
Total Molecular Weight193.64100.00

2 Chloro 1 1h Indol 2 Yl Ethanone As a Pivotal Synthetic Intermediate in Organic Chemistry

Building Block for the Synthesis of Novel Heterocyclic Systems

The reactivity of the α-chloro ketone group in 2-chloro-1-(1H-indol-2-yl)ethanone makes it an excellent starting point for constructing new heterocyclic rings through cyclization reactions. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, while the adjacent carbonyl group can participate in condensations.

One notable application is in the Hantzsch thiazole (B1198619) synthesis. By reacting the α-chloro ketone with a thioamide, a thiazole ring can be efficiently formed. This methodology has been used to create complex, drug-like small molecules such as 2-(1H-indol-3-yl)thiazole derivatives in high yields. nih.gov While this example illustrates the reaction at the 3-position of the indole (B1671886), the same chemical principle applies to the 2-substituted isomer.

Similarly, reactions with other dinucleophiles can lead to a variety of heterocyclic systems. For instance, the related compound 2-chloro-1-(3-indolyl)ethanone has been shown to react with cystamine (B1669676) to produce thiazolidines. osti.gov This highlights the potential of indolyl chloroethanones to serve as precursors for diverse sulfur and nitrogen-containing heterocycles. osti.gov The synthesis of heterocycles containing pyrazole, thiazole, and triazole moieties is of significant interest due to their wide range of pharmacological applications. The general reactivity of indole derivatives allows for their use in creating fused heterocyclic systems like indoloquinazolines and triazinoindoles. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Indole-based Precursors

Starting Material ClassReactantResulting HeterocycleReference
Indolyl α-chloro ketoneThioamideIndolylthiazole nih.gov
2-Chloro-1-(3-indolyl)ethanoneCystamineThiazolidine osti.gov
Isatin DerivativesHydrazine HydrateTriazinoindole researchgate.net
Indole-3-carboxaldehyde2-AminobenzamideIndolylquinazolinone nih.gov

Precursor in the Construction of Structurally Complex Organic Molecules

The compound serves as a key building block for more elaborate molecular architectures that may or may not be heterocyclic. The indole nucleus and the reactive chloroacetyl side chain provide two distinct points for chemical modification, allowing for the stepwise or tandem construction of complex structures.

The reactivity of the α-chloro ketone is a central feature. This functional group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. nbinno.com This allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in building molecular complexity. For example, Lewis acid-catalyzed reactions of indolylmethanols (related indole precursors) with enamides have been developed to create structurally complex hybrids of these two important skeletons. mdpi.com

The indole ring itself can also participate in reactions. For instance, Friedel-Crafts-type reactions or reactions at the indole nitrogen can be employed to add further complexity to the molecule. This dual reactivity allows for the synthesis of polycyclic and highly functionalized compounds that are often targets in medicinal chemistry and materials science.

Facilitating the Development of Diverse Chemical Compound Libraries

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for high-throughput screening. This compound is an ideal scaffold for diversity-oriented synthesis.

The presence of multiple reaction centers allows for the introduction of a wide variety of substituents from a common intermediate. frontiersin.org By reacting the chloroacetyl group with a library of nucleophiles (e.g., amines, thiols, carboxylates), one can generate a library of compounds with diverse side chains. Subsequently, the indole nitrogen can be functionalized with another set of reagents (e.g., alkyl halides, acyl chlorides), further expanding the structural diversity. This approach enables the rapid and efficient generation of analogues for in vitro testing, which is critical for optimizing initial "hit" compounds found during screening. nih.gov

Utility in Agrochemical Research and Development

Derivatives of indole and other heterocyclic compounds have shown significant potential in the agrochemical sector. The core structure of this compound can be found in molecules with pesticidal, fungicidal, or herbicidal properties. For example, 1,2,3-triazole derivatives, which can be synthesized from related precursors, have been utilized as insecticides and fungicides.

The high reactivity of α-chloro ketones makes them valuable intermediates in the synthesis of various agrochemicals. nbinno.com Specifically, they are preferred intermediates for creating complex molecules like the fungicide prothioconazole. nbinno.com While direct evidence for the use of this compound in currently marketed agrochemicals is limited in the provided search results, its structural motifs and reactivity profile are consistent with those of precursors used in the development of new agricultural products.

Role in the Synthesis of Specific Compound Classes (e.g., synthetic cannabinoids precursors)

This compound and its structural isomers are recognized as precursors in the synthesis of certain classes of synthetic cannabinoids. medchemexpress.com Synthetic cannabinoids are a broad class of molecules that bind to cannabinoid receptors but are structurally distinct from classical cannabinoids like THC. wikipedia.org

Specifically, phenylacetylindoles are a family of synthetic cannabinoids. wikipedia.org A closely related isomer, 2-(2-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is the synthetic cannabinoid known as JWH-203. nih.gov The synthesis of such compounds often involves the acylation of an indole nucleus followed by further modification. The title compound, this compound, can serve as a key intermediate in these synthetic routes. The introduction of a chloro or other halogen substituent on the indole ring itself is another strategy used by clandestine laboratories to create new, unregulated derivatives. mdpi.com The chloroacetyl group provides a reactive handle to build the rest of the molecular structure characteristic of this class of compounds.

Structure Activity Relationship Sar Studies on Indol 2 Yl Ethanone Scaffold Derivatives

Influence of Substituents on the Indole (B1671886) Ring on Chemical Properties and Reactivity

The chemical properties and reactivity of the indol-2-yl ethanone (B97240) scaffold are significantly influenced by the nature and position of substituents on the indole ring. The indole structure is inherently stable yet reactive, readily undergoing electrophilic aromatic substitution. creative-proteomics.com

Research into a series of indol-2-yl ethanone derivatives as potential indoleamine 2,3-dioxygenase (IDO) inhibitors has provided detailed SAR data. uliege.be The study demonstrated that the position of substituents on the indole ring is a critical determinant of biological activity. For instance, the introduction of substituents at the 3-, 4-, and 7-positions of the indole ring did not lead to more potent compounds compared to the unsubstituted parent molecule. uliege.be Conversely, substitutions at the 5- and 6-positions were well-tolerated and, in some cases, resulted in more potent derivatives. uliege.be A notable example is the introduction of a trifluoromethoxy group at the 5-position, which led to a fivefold increase in inhibitory potency. uliege.be Small halogen atoms, such as chlorine and bromine, at the 5-position also yielded compounds with reasonable cell penetration and activity. uliege.be N-methylation of the indole ring was also found to be well-tolerated. uliege.be

The electron-withdrawing or donating nature of substituents can alter the electron density of the indole ring, thereby affecting its reactivity in electrophilic substitution reactions. smolecule.com For instance, an electron-withdrawing chloroacetyl group can decrease the electron density on the indole ring, potentially modifying its binding affinity to biological targets.

uliege.be

Effects of Modifications on the Ethanone Side Chain on Synthetic Accessibility and Derived Compound Characteristics

The ethanone side chain of 2-chloro-1-(1H-indol-2-yl)ethanone is a key functional group that significantly influences the compound's synthetic utility and the characteristics of its derivatives. The chloroacetyl group is a reactive handle, making the compound a valuable intermediate for the synthesis of more complex molecules. cymitquimica.com The chloro group can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. smolecule.comcymitquimica.com

For example, 2-chloro-1-(indolin-1-yl) ethanone, a related compound, can be reacted with 1,4-diaminobenzene to form 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one, which serves as a precursor for a series of further derivatives. nanobioletters.com This highlights the utility of the chloroethanone moiety as a building block in multi-step syntheses. nanobioletters.com

In the context of IDO inhibitors, modifications to the side chain are critical for biological activity. Studies have shown that an iron-coordinating group on the linker is a prerequisite for inhibitory function, which corroborates virtual screening results. uliege.be This indicates that the ethanone side chain not only provides a point for synthetic elaboration but also plays a direct role in the mechanism of action of the derived compounds. The carbonyl group within the ethanone structure itself can engage in nucleophilic attack, further expanding the possibilities for creating complex derivatives. smolecule.com

smolecule.comcymitquimica.comsmolecule.comuliege.be

General Principles of Chemical Design for Enhancing Synthetic and Research Utility of Indole-based Compounds

The design of indole-based compounds for enhanced synthetic and research utility is guided by several key principles. A primary goal is to develop synthetic routes that are not only efficient but also environmentally friendly. nrfhh.com This includes the use of green chemistry principles such as microwave-assisted synthesis, the use of biodegradable catalysts, and solvent-free conditions to produce diverse indole derivatives rapidly and sustainably. researchgate.netnrfhh.com

A significant strategy in modern chemical design is the "complexity-to-diversity" (Ctd) approach. mdpi.com This strategy utilizes complex and readily available natural products, such as the indole alkaloids yohimbine (B192690) and vincamine, as starting points to generate libraries of structurally diverse, natural product-like scaffolds through ring-distortion pathways. mdpi.com This allows for the rapid exploration of chemical space around a proven biological scaffold.

Furthermore, the concept of the indole nucleus as a "privileged scaffold" is central to its utility. nih.govresearchgate.net Its ability to serve as a framework for libraries of compounds that can be screened against various biological targets makes it invaluable to medicinal chemists. nih.gov The design of such libraries often involves systematic modifications to different parts of the indole scaffold, including the indole ring itself and its various side chains, to probe structure-activity relationships thoroughly. nih.govnih.gov Understanding how these structural modifications impact biological activity is crucial for the rational design of potent and selective therapeutic agents. nrfhh.com

Q & A

Q. What are the recommended storage conditions for 2-chloro-1-(1H-indol-2-yl)ethanone to ensure stability?

To maintain stability, store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C. Use airtight containers to prevent moisture absorption or oxidation, which are critical for chloroethanone derivatives. These precautions align with handling protocols for structurally similar indole-based compounds .

Q. What synthetic routes are commonly employed for preparing this compound?

Acylation of indole derivatives with 2-chloroacetyl chloride is a standard method. For example, react 1H-indole-2-carboxylic acid derivatives with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0–60°C. Optimize reaction time (3–24 hours) and use catalysts like potassium iodide to improve yields (44–78%) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management: Contain spills with inert absorbents and avoid environmental discharge.
  • First Aid: For skin contact, rinse immediately with water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during synthesis?

  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions like over-acylation or hydrolysis.
  • Solvent Selection: Polar aprotic solvents (e.g., dry acetone) enhance reactivity while minimizing decomposition.
  • Catalysis: Add potassium iodide (KI) to facilitate nucleophilic substitution and improve regioselectivity .

Q. What analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., indol-2-yl vs. indol-3-yl substitution) and confirms the chloroethanone moiety.
  • HPLC: Assess purity (>95%) and monitor reaction progress.
  • Elemental Analysis: Validate molecular composition (C, H, N) to rule out hydrate or salt forms .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model the electrophilic carbonyl carbon’s susceptibility to nucleophilic attack. PubChem’s computed InChI and molecular descriptors (e.g., electrostatic potential maps) provide insights into reaction pathways and regioselectivity .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

  • Cross-Validation: Compare data across multiple sources (e.g., PubChem, CAS) and replicate experiments.
  • High-Resolution Techniques: Use LC-MS or 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Crystallography: Single-crystal X-ray diffraction (via SHELX software) provides definitive structural confirmation .

Methodological Considerations

  • Synthesis Challenges: Indole’s electron-rich C2 position may compete with C3 for acylation. Use directing groups (e.g., Boc protection) to enhance C2 selectivity .
  • Byproduct Analysis: Monitor for dimerization or hydrolysis products via TLC or GC-MS during synthesis .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) assesses decomposition risks under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.